

Spectroscopic Data for 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-2,2-dimethylpentanoic acid

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Hydroxy-2,2-dimethylpentanoic acid**, a molecule of interest in various research and development sectors. Due to a lack of readily available experimental spectra for this specific compound, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Hydroxy-2,2-dimethylpentanoic acid**. These predictions are based on established computational models and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet	1H	-COOH
~3.6	Triplet	2H	-CH ₂ -OH
~1.6	Triplet	2H	-CH ₂ -CH ₂ OH
~1.2	Singlet	6H	-C(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

Chemical Shift (ppm)	Carbon Type	Assignment
~180	Quaternary	-COOH
~62	Primary	-CH ₂ -OH
~45	Quaternary	-C(CH ₃) ₂
~35	Secondary	-CH ₂ -CH ₂ OH
~25	Primary	-C(CH ₃) ₂

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

m/z	Interpretation
146	[M] ⁺ (Molecular Ion)
129	[M-OH] ⁺
101	[M-COOH] ⁺
87	[M-C ₄ H ₉ O] ⁺
59	[C ₂ H ₃ O ₂] ⁺

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200	O-H (alcohol)	Stretching
3300-2500	O-H (carboxylic acid)	Stretching
2960-2850	C-H (alkane)	Stretching
1710	C=O (carboxylic acid)	Stretching
1470-1450	C-H (alkane)	Bending
1300-1200	C-O (carboxylic acid)	Stretching
1200-1000	C-O (alcohol)	Stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like **5-Hydroxy-2,2-dimethylpentanoic acid**.

NMR Spectroscopy (¹H and ¹³C)

A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be selected based on the solubility of the analyte and to avoid overlapping solvent signals with signals of interest. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.

The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure good signal-to-noise ratio and accurate integration.

Mass Spectrometry

For mass spectrometry, a dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The analysis is commonly performed using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

In a typical ESI experiment, the sample solution is introduced into the ion source where it is nebulized and ionized to form predominantly protonated molecules $[M+H]^+$ or deprotonated molecules $[M-H]^-$. For EI, the sample is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion $[M]^+$ and various fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) and detected.

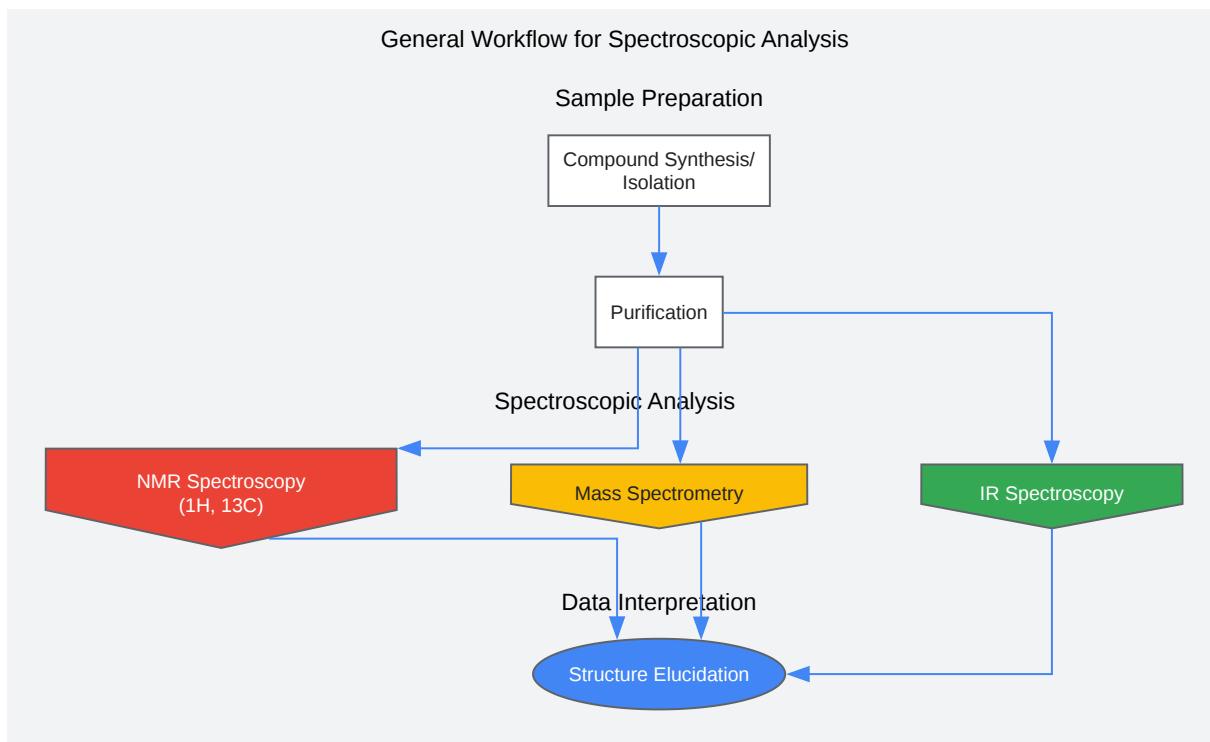
Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates.

The sample is then placed in the IR beam of the spectrometer, and the transmitted infrared radiation is measured as a function of wavenumber (typically $4000\text{-}400\text{ cm}^{-1}$). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.



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General Workflow for Spectroscopic Analysis

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